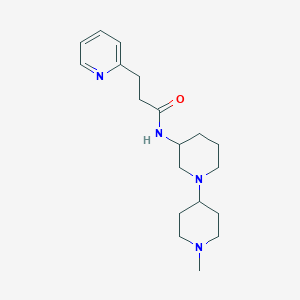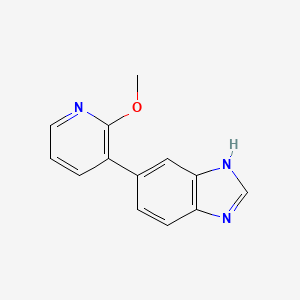
N-(1'-methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide
Übersicht
Beschreibung
N-(1'-methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide, commonly known as MP-10, is a small molecule compound that has been widely studied in recent years due to its potential therapeutic applications. It belongs to the class of N-alkylated piperidines and has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
Wirkmechanismus
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to interact with opioid receptors and to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. MP-10 has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and to modulate the activity of ion channels such as TRPV1.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, to improve cognitive function, and to modulate the immune system. MP-10 has also been shown to have antioxidant and anti-apoptotic effects, and to protect against oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MP-10 for lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various physiological and pathological processes. MP-10 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of MP-10 is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are many potential future directions for research on MP-10. One area of interest is the development of more potent and selective analogs of the compound, which could be used to target specific biological pathways. Another area of interest is the investigation of the long-term effects of MP-10 on the body, including its potential for addiction and tolerance. Finally, MP-10 could be studied in combination with other drugs or therapies to enhance its therapeutic effects and reduce its potential side effects.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess analgesic properties and has been tested in animal models of neuropathic pain. It has also been investigated for its anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis. In addition, MP-10 has been studied for its anti-tumor effects and has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-3-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-22-13-9-18(10-14-22)23-12-4-6-17(15-23)21-19(24)8-7-16-5-2-3-11-20-16/h2-3,5,11,17-18H,4,6-10,12-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCYBVGIYLDCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-3-pyridin-2-ylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine](/img/structure/B3816359.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3816366.png)
![N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3816372.png)
![6-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B3816374.png)
![2-{1-benzyl-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3816401.png)
![7-(2,3-difluorobenzyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3816404.png)
![(3S*,4S*)-1-[(6-aminopyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3816417.png)

![1-(4-{[(2,5-dimethoxybenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3816427.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816432.png)
![6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile](/img/structure/B3816434.png)
![2-ethyl-N-[2-furyl(phenyl)methyl]pyrimidine-5-carboxamide](/img/structure/B3816438.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3816439.png)
![N-(3,5-dimethylisoxazol-4-yl)-4-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B3816440.png)